molecular formula C19H22N6O3 B12175525 N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12175525
M. Wt: 382.4 g/mol
InChI Key: HUIOTOBRJUQFFT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a triazolopyridazine moiety, and a dimethoxyphenyl group, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the triazolopyridazine core and the subsequent attachment of the piperidine and dimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

  • N-(2,4-dimethoxyphenyl)-1-(pyridazin-6-yl)piperidine-3-carboxamide
  • N-(2,4-dimethoxyphenyl)-1-(triazolopyridazin-6-yl)piperidine-3-carboxamide

These compounds share structural similarities but may differ in their specific functional groups or ring structures, leading to variations in their chemical properties and biological activities .

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C19H22N6O3/c1-27-14-5-6-15(16(10-14)28-2)21-19(26)13-4-3-9-24(11-13)18-8-7-17-22-20-12-25(17)23-18/h5-8,10,12-13H,3-4,9,11H2,1-2H3,(H,21,26)

InChI Key

HUIOTOBRJUQFFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3)OC

Origin of Product

United States

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